5-Cyano-2,3-di-4-tolyl-tetrazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-2,3-bis(4-methylphenyl)-1H-1,2,3,4-tetrazol-1-ium chloride: is a redox-sensitive tetrazolium salt. This compound is known for its ability to produce a fluorescent formazan upon reduction, which is useful in various biochemical assays to indicate respiratory activity in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-2,3-bis(4-methylphenyl)-1H-1,2,3,4-tetrazol-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, followed by quaternization with methyl iodide to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions:
Reduction: Typically involves reducing agents such as sodium borohydride or biological reductants in cell assays.
Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.
Major Products:
Scientific Research Applications
Chemistry:
Biology:
- Employed in histochemistry for determining cell viability .
- Used in live/dead analysis of eukaryotic and bacterial cells .
Medicine:
Industry:
Mechanism of Action
The compound exerts its effects through its redox properties. Upon reduction, it forms a fluorescent formazan, which can be detected using fluorescence microscopy or flow cytometry. This property makes it an effective indicator of cellular respiration and viability . The molecular targets are typically cellular reductases that facilitate the reduction process .
Comparison with Similar Compounds
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
2,3,5-triphenyltetrazolium chloride (TTC): Used in similar applications for detecting cellular respiration.
Uniqueness: 5-cyano-2,3-bis(4-methylphenyl)-1H-1,2,3,4-tetrazol-1-ium chloride is unique due to its specific redox properties and the fluorescent formazan it produces upon reduction, which is particularly useful in solid-state applications .
Properties
Molecular Formula |
C16H16ClN5 |
---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile;chloride |
InChI |
InChI=1S/C16H15N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3,(H,18,19);1H |
InChI Key |
BBACTMKZJZNFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=C(C=C3)C)C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.